hexyl 5-nitro-1H-pyrazole-4-carboxylate
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Overview
Description
Hexyl 5-nitro-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which is a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 5-nitro-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of enaminodiketones with hydrazine derivatives. One common method includes the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine, leading to the formation of 4-substituted 1H-pyrazole-5-carboxylates . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs scalable methods such as one-pot multicomponent reactions and the use of heterogeneous catalysts. These methods are designed to be cost-effective and environmentally friendly, utilizing catalysts like Amberlyst-70, which is nontoxic and thermally stable .
Chemical Reactions Analysis
Types of Reactions
Hexyl 5-nitro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions include amino derivatives, alcohols, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexyl 5-nitro-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Industry: It is used in the development of agrochemicals and materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of hexyl 5-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Hexyl 5-nitro-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
3-methyl-1-phenyl-1H-pyrazol-5-ol: Known for its antimicrobial properties.
1-aryl-3,4,5-substituted pyrazoles: Used in the synthesis of bioactive compounds.
5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide: Studied for its anticancer activity
This compound stands out due to its unique combination of a nitro group and a carboxylate ester, which imparts specific chemical reactivity and biological activity .
Properties
IUPAC Name |
hexyl 5-nitro-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-2-3-4-5-6-17-10(14)8-7-11-12-9(8)13(15)16/h7H,2-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRRXIVIAJNUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=C(NN=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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